

An In-depth Technical Guide on 2-(3-Fluorophenyl)benzonitrile

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Compound of Interest

Compound Name: 2-(3-Fluorophenyl)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental molecular characteristics of **2-(3-Fluorophenyl)benzonitrile**, with a focus on its molecular weight. The information is presented to be a valuable resource for professionals in research and development.

Molecular Identity and Structure

2-(3-Fluorophenyl)benzonitrile is an aromatic organic compound. Its structure consists of a benzonitrile moiety where the hydrogen at the 2-position is substituted with a 3-fluorophenyl group.

Quantitative Molecular Data

The precise determination of molecular weight is fundamental in chemical synthesis and analysis. The table below summarizes the key quantitative data for **2-(3-Fluorophenyl)benzonitrile**.

Parameter	Value	Reference
Molecular Formula	C ₁₃ H ₈ FN	PubChem[1]
Molar Mass	197.21 g/mol	PubChem[1]
Monoisotopic Mass	197.064077422 Da	PubChem[1]

Table 1: Key molecular weight and formula data for **2-(3-Fluorophenyl)benzonitrile**.

The molar mass is calculated based on the standard atomic weights of the constituent elements, while the monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

To provide a foundational understanding, the standard atomic weights of the elements constituting **2-(3-Fluorophenyl)benzonitrile** are detailed in the table below.

Element	Symbol	Standard Atomic Weight (Da)
Carbon	C	[12.0096, 12.0116]
Hydrogen	H	[1.00784, 1.00811][2][3]
Fluorine	F	18.9984032
Nitrogen	N	[14.00643, 14.00728][4][5]

Table 2: Standard atomic weights of the constituent elements.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following is a generalized protocol for the determination of the molecular weight of **2-(3-Fluorophenyl)benzonitrile** using electrospray ionization mass spectrometry (ESI-MS), a common technique in drug discovery and development.

Objective: To experimentally verify the molecular weight of **2-(3-Fluorophenyl)benzonitrile**.

Materials:

- **2-(3-Fluorophenyl)benzonitrile** sample
- High-purity solvent (e.g., acetonitrile or methanol)
- Volumetric flasks and pipettes

- Mass spectrometer with an ESI source

Methodology:

- Sample Preparation:
 - Accurately weigh a small amount of **2-(3-Fluorophenyl)benzonitrile**.
 - Dissolve the sample in the chosen high-purity solvent to a final concentration of approximately 1 µg/mL.
 - Ensure the sample is fully dissolved. Sonication may be used if necessary.
- Instrument Setup:
 - Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution.
 - Set the ESI source to positive ion mode.
 - Optimize source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable signal.
- Data Acquisition:
 - Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 100-300).
 - The expected protonated molecule $[M+H]^+$ for **2-(3-Fluorophenyl)benzonitrile** would have an m/z of approximately 198.22.
- Data Analysis:
 - Process the acquired spectrum to identify the peak corresponding to the protonated molecule.

- Compare the experimentally determined m/z value with the theoretically calculated value.
- The high-resolution mass measurement should align with the calculated exact mass of the protonated species.

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of information for determining the molecular weight and a typical experimental workflow.

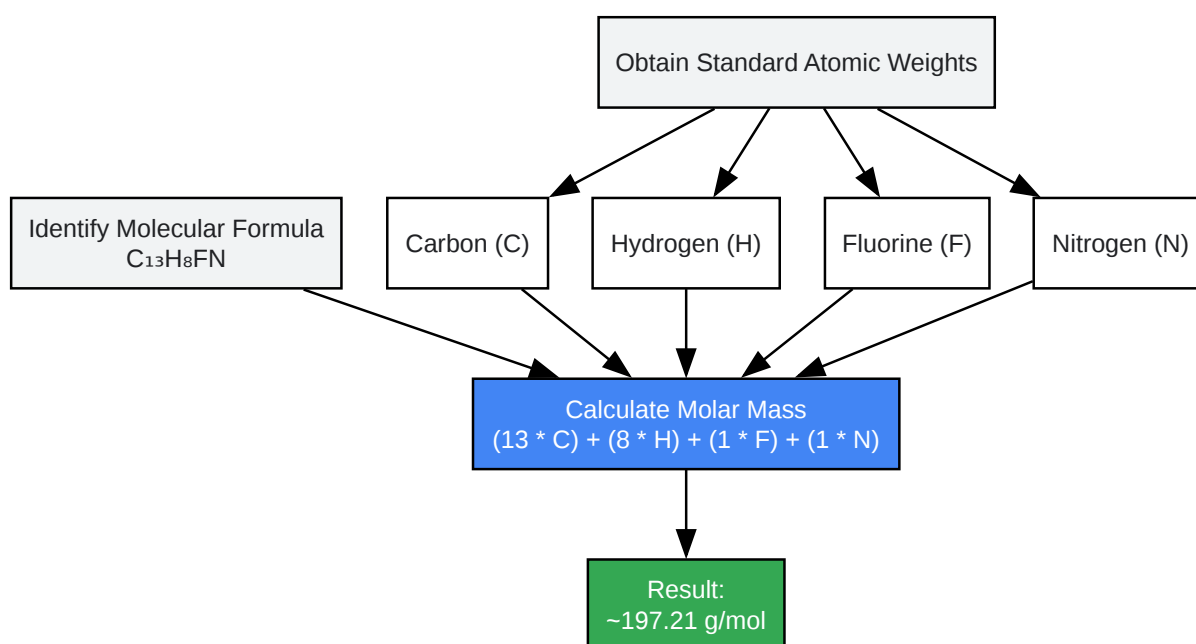


Diagram 1: Molecular Weight Calculation Logic

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Diagram 1: Logic for molecular weight calculation.

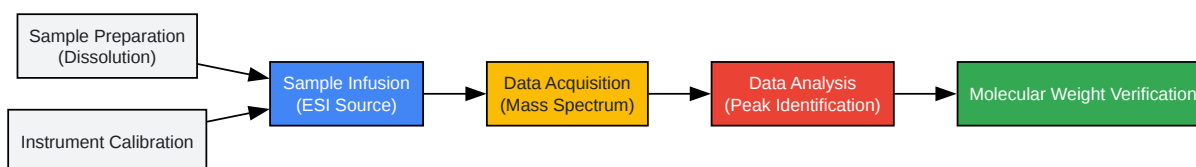


Diagram 2: Mass Spectrometry Workflow

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Diagram 2: Experimental workflow for MS analysis.

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